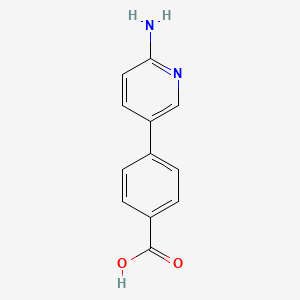

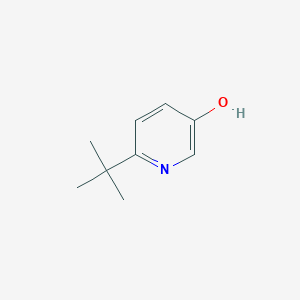

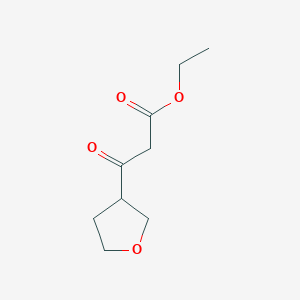

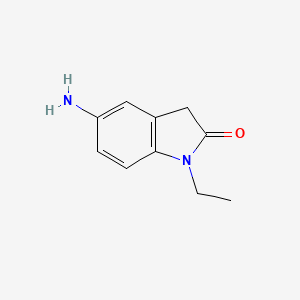

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

説明

Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate, or 6-HM-I-C, is an organic compound belonging to the class of indole carboxylates. It is a derivative of indole, a naturally occurring aromatic hydrocarbon found in many plants and animals. 6-HM-I-C is a versatile compound with multiple applications in synthetic chemistry, biomedical research, and drug discovery. It is widely used as a synthetic intermediate in the synthesis of other indole-based compounds.

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

It’s worth noting that tert-butyl groups have been used as probes for nmr studies of macromolecular complexes . They exhibit exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The presence of a tert-butyl group can potentially influence the dynamics and structure of macromolecular assemblies .

Action Environment

The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFFNTQPJJEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)